molecular formula C18H18Cl3N3O3S2 B6526636 2,5-dichloro-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide hydrochloride CAS No. 1135210-93-3

2,5-dichloro-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide hydrochloride

Cat. No.: B6526636
CAS No.: 1135210-93-3
M. Wt: 494.8 g/mol
InChI Key: OFJVSNBKOILVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide hydrochloride is a structurally complex small molecule characterized by:

  • A 2,5-dichlorothiophene core, which enhances lipophilicity and electronic stability.
  • A 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl heterocyclic system, combining oxygen, sulfur, and nitrogen atoms in a fused tricyclic scaffold. This motif may influence conformational rigidity and target-binding specificity.
  • A hydrochloride salt formulation, improving solubility for pharmacological applications.

Properties

IUPAC Name

2,5-dichloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S2.ClH/c1-22(2)4-3-5-23(17(24)10-6-15(19)28-16(10)20)18-21-11-7-12-13(26-9-25-12)8-14(11)27-18;/h6-8H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJVSNBKOILVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include halogenation patterns, heterocyclic cores, and functional group substitutions, which collectively influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Molecular Formula Molecular Weight Key Structural Features Hypothesized Biological Activity
2,5-dichloro-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide hydrochloride C₂₄H₂₃Cl₂N₄O₄S₂ 564.5 Dichlorothiophene, tricyclic dioxa/thia/aza system, dimethylaminopropyl, hydrochloride Kinase inhibition, ion channel modulation
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[...]}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride C₂₄H₂₅ClN₄O₅S 517.0 Benzamide core, dioxopyrrolidin substituent Protease inhibition, neuropharmacology
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide C₁₆H₁₅N₃O₂S₂ 345.4 Thiazolopyridine, methanesulfonamide Anti-inflammatory, kinase targeting
Salternamide E C₁₃H₁₉N₃O₃S 297.4 Macrocyclic depsipeptide, thioester linkage Anticancer, antimicrobial

Key Insights

Core Heterocycle Differences: The dichlorothiophene core in the target compound provides enhanced electron-withdrawing character compared to the benzamide analog . This may improve binding to electrophile-sensitive targets (e.g., cysteine-dependent enzymes).

Functional Group Impact: The dimethylaminopropyl group in the target compound and its benzamide analog increases water solubility via protonation, whereas the methanesulfonamide in the thiazolopyridine derivative enhances acidity and hydrogen-bonding capacity .

Biological Activity Trends :

  • Tricyclic systems (e.g., dioxa/thia/aza scaffold) are associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety. The dichlorothiophene variant may exhibit improved selectivity over the benzamide analog by exploiting halogen bonding .
  • Salternamide E , a marine-derived macrocycle, diverges entirely in mechanism, leveraging its thioester group for covalent target modification (e.g., histone deacetylase inhibition) .

Analytical Characterization: LC/MS and UV profiling, as applied to Salternamide E , are critical for differentiating such complex analogs. For instance, the target compound’s dichlorothiophene would show distinct UV absorbance (~290 nm) and mass spectral fragmentation patterns compared to non-halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.